2,4-Dichloro-5-nitro-1,3-thiazole
Overview
Description
2,4-Dichloro-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
2,4-Dichloro-5-nitro-1,3-thiazole is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
It is known that thiazole derivatives can interact with various targets and show a wide range of biological activities . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Pharmacokinetics
It is known that thiazole derivatives have an extensive range of pharmacological activities .
Result of Action
This compound and its derivatives have been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activities. They have shown potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer.
Action Environment
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its environment.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-nitro-1,3-thiazole has been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activitiesThiazole derivatives have been known to interact with a wide range of biomolecules, affecting their function and contributing to their biological activities .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to have potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to exhibit fast onset of action in certain biological activities . Information on the product’s stability, degradation, and long-term effects on cellular function would require further in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, thiazole derivatives have been studied in animal models for their therapeutic potential
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitro-1,3-thiazole typically involves the reaction of 2,4-dichlorothiazole with nitric acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the nitration process. The general reaction scheme is as follows:
Starting Material: 2,4-Dichlorothiazole
Reagent: Nitric acid
Conditions: Controlled temperature, catalyst
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the thiazole ring.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Reduction: 2,4-Dichloro-5-amino-1,3-thiazole.
Oxidation: Thiazole sulfoxides and sulfones.
Scientific Research Applications
2,4-Dichloro-5-nitro-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-1,3-thiazole: Lacks the chlorine substituents, affecting its chemical properties and applications.
2,5-Dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to variations in reactivity and biological effects.
Uniqueness
2,4-Dichloro-5-nitro-1,3-thiazole is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,4-dichloro-5-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWUPQUTAGSGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551223 | |
Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107190-42-1 | |
Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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